2-Isopropylisonicotinic acid
Overview
Description
2-Isopropylisonicotinic acid is an organic compound with the molecular formula C9H11NO2. It consists of a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with an isopropyl group (CH(CH3)2) and a carboxylic acid group (COOH) attached
Mechanism of Action
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, primarily target mycobacterial enzymes . These enzymes play a crucial role in the survival and proliferation of mycobacteria
Mode of Action
Isoniazid, a derivative of isonicotinic acid, is known to be a prodrug that must be activated by bacterial catalase . The activated form of the drug then interacts with its targets, leading to changes in the bacterial cell
Biochemical Pathways
Isoniazid, a related compound, is known to interfere with the synthesis of mycolic acids, an essential component of the mycobacterial cell wall . This interference disrupts the normal functioning of the bacteria, leading to their death
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that 2-Isopropylisonicotinic acid may have good bioavailability, but further studies are needed to confirm this.
Result of Action
Based on the known effects of isoniazid, a related compound, it can be hypothesized that this compound may disrupt the synthesis of essential components of the bacterial cell wall, leading to bacterial death
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c This suggests that temperature and atmospheric conditions may affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylisonicotinic acid typically involves the introduction of an isopropyl group to isonicotinic acid. One common method is the Friedel-Crafts alkylation, where isonicotinic acid is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Isopropylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isonicotinic acid: Similar structure but lacks the isopropyl group.
Nicotinic acid: Similar structure but lacks the isopropyl group and has a different functional group.
Picolinic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness: 2-Isopropylisonicotinic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
2-propan-2-ylpyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(2)8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAKNFPXTFNCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626364 | |
Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191535-55-4 | |
Record name | 2-(Propan-2-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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